3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde
Overview
Description
3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde (MICA) is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. MICA is a versatile compound that can be used in a variety of research areas, including medicinal chemistry, biochemistry, and neuroscience. In
Scientific Research Applications
Synthesis and Chemical Properties
Protecting Groups in Synthesis : Riess et al. (1998) explored the regioselectivity of 3-hydroxyisoxazole-5-ester in O- versus N-alkylation, leading to 3-O-alkyl products. This research contributes to the understanding of protecting groups in the synthesis of complex organic compounds, specifically 3-O-protected 3-hydroxyisoxazole-5-carbaldehydes (Riess, Schön, Laschat, & Jäger, 1998).
Crystal Structure and Biological Study : Wazalwar et al. (2017) reported on the aqueous phase synthesis of novel isoxazole derivatives. This includes the study of their crystal structure and biological activity, indicating the compound's potential in various applications (Wazalwar, Banpurkar, & Perdih, 2017).
Synthesis of Novel Derivatives : Mirzaei, Tabrizi, and Edjlali (2008) synthesized alkyl(isoxazolylmethoxyphenyl)tetrazoles, indicating the versatility of such compounds in chemical synthesis and their potential applications in various fields (Mirzaei, Tabrizi, & Edjlali, 2008).
Biomedical Research
Antimicrobial and Antioxidant Properties : Gurunanjappa, Kameshwar, and Kariyappa (2017) synthesized new derivatives and evaluated them for antimicrobial and antioxidant activities. Compounds with certain substitutions showed promising results, indicating potential biomedical applications (Gurunanjappa, Kameshwar, & Kariyappa, 2017).
Antitubercular Activity : Carrasco et al. (2021) synthesized and characterized phenylisoxazole isoniazid derivatives, demonstrating moderate bioactivity against Mycobacterium tuberculosis. This highlights its potential use in treating tuberculosis (Carrasco et al., 2021).
Pharmaceutical Development
- Isoxazole-Based Libraries as Antithrombotic Agents : Batra et al. (2002) identified 3-substituted phenyl-5-isoxazolecarboxaldehydes as activated aldehydes for the generation of isoxazole-based combinatorial libraries. These were evaluated for antithrombin activity, indicating their potential as antithrombotic agents (Batra, Srinivasan, Rastogi, Kundu, Patra, Bhaduri, & Dixit, 2002).
properties
IUPAC Name |
3-(3-methoxyphenyl)-1,2-oxazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-9-4-2-3-8(5-9)11-6-10(7-13)15-12-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQESCRHKDYWZSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680043 | |
Record name | 3-(3-Methoxyphenyl)-1,2-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde | |
CAS RN |
251912-68-2 | |
Record name | 3-(3-Methoxyphenyl)-5-isoxazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=251912-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Methoxyphenyl)-1,2-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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